molecular formula C22H21N3O5S B2916701 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-20-2

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2916701
CAS No.: 941985-20-2
M. Wt: 439.49
InChI Key: GEKJDLXBCVRQIL-UHFFFAOYSA-N
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Description

The compound N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a central thiazole ring connected to a benzo[d][1,3]dioxole moiety via a carboxamide linkage. The thiazole ring is further substituted with a 3-methoxyphenethyl group through an acetamide bridge.

Properties

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-17-4-2-3-14(9-17)7-8-23-20(26)11-16-12-31-22(24-16)25-21(27)15-5-6-18-19(10-15)30-13-29-18/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKJDLXBCVRQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 395.5 g/mol. Its structure consists of a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group, which contribute to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Integrin Modulation : It has been shown to regulate alpha-IIb/beta-3 integrins in platelets, which are crucial for platelet aggregation and adhesion. This modulation could have implications in thrombotic diseases.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which may contribute to its anti-inflammatory and anticancer properties.
  • Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that are critical for cellular functions and disease processes .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

StudyFindings
Study 1Demonstrated significant inhibition of platelet aggregation at low concentrations.
Study 2Showed cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Study 3Indicated anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40%.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Thrombotic Disorders : A study investigated the compound's ability to prevent thrombosis in a rat model. Results showed a significant reduction in thrombus formation compared to control groups.
  • Cancer Treatment Exploration : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and decreased cell viability.
  • Inflammation Model : In a chronic inflammation model, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

Compound 1 : N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 946327-23-7)
  • Structure : Shares the benzo[d][1,3]dioxole carboxamide and thiazole core.
  • Key Differences: The thiazole substituent is a thioether-linked amino-oxoethyl group and a phenyl ring at position 4 (vs. the target compound’s 3-methoxyphenethyl acetamide).
Compound 2 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
  • Structure : Includes a cyclopropane-carboxamide bridge and trifluoromethoxybenzoyl group.
  • The hydroxylphenyl substituent may improve solubility .
Compound 3 : N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides
  • Structure : Features a pyridinyl-thiazole core.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight ~470 (estimated) 413.5 522.5
Key Functional Groups Methoxyphenethyl, benzodioxole Phenyl, thioether Trifluoromethoxy, hydroxyl
Solubility Moderate (lipophilic) Low (phenyl group) Moderate (hydroxyl group)
Melting Point Not reported Not reported >200°C (high stability)

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